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molecular formula C7H5NS B030560 Benzothiazole CAS No. 95-16-9

Benzothiazole

Cat. No. B030560
M. Wt: 135.19 g/mol
InChI Key: IOJUPLGTWVMSFF-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (193 mg, 1.22 mmol) and 2-but-3-ynyl-4-methyl-benzo[d]thiazole (246 mg, 1.22 mmol). The crude residue was purified by flash chromatography DCM/MeOH 99:1 to 98:2) to yield 86 mg (0.31 mmol, 25%) of 4-methyl-2-(4-pyridin-2-yl)but-3-ynyl)benzo[d]thiazole as a brown oil.
Quantity
193 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-methyl-benzo[d]thiazole
Quantity
246 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[CH2:8]([C:12]1[S:13][C:14]2[CH:20]=[CH:19][CH:18]=[C:17]([CH3:21])[C:15]=2[N:16]=1)[CH2:9][C:10]#[CH:11]>>[CH3:21][C:17]1[C:15]2[N:16]=[C:12]([CH2:8][CH2:9][C:10]#[C:11][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=3)[S:13][C:14]=2[CH:20]=[CH:19][CH:18]=1.[S:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=[CH:12]1

Inputs

Step One
Name
Quantity
193 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-but-3-ynyl-4-methyl-benzo[d]thiazole
Quantity
246 mg
Type
reactant
Smiles
C(CC#C)C=1SC2=C(N1)C(=CC=C2)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography DCM/MeOH 99:1 to 98:2)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC2=C1N=C(S2)CCC#CC2=NC=CC=C2
Name
Type
product
Smiles
S1C=NC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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